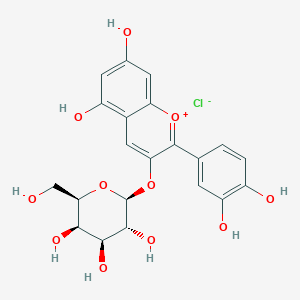

Cyanidin 3-galactoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cyanidin 3-galactoside (CAS 27661-36-5), also known as ideain, is a prominent water-soluble monomeric anthocyanin characterized by a cyanidin aglycone bound to a galactose sugar moiety. As a high-value flavonoid pigment naturally abundant in chokeberries and cranberries, it serves as a critical analytical standard and bioactive precursor in commercial nutraceuticals and functional food research. Its baseline utility stems from its robust pH-dependent colorimetric properties, strong hydrogen-donating antioxidant capacity, and inherent hydrophilicity. However, for industrial buyers and formulation scientists, the true procurement value of Cyanidin 3-galactoside lies not merely in its class-level traits, but in its specific glycosylation pattern, which dictates its distinct thermodynamic stability, gastrointestinal absorption kinetics, and target-binding affinities compared to the more ubiquitous Cyanidin 3-glucoside[1].

Procuring Cyanidin 3-glucoside (C3G) as a generic substitute for Cyanidin 3-galactoside fundamentally compromises formulation stability and in vivo efficacy. While the two molecules share the same cyanidin core, the equatorial hydroxyl group configuration of the galactose moiety in Cyanidin 3-galactoside significantly alters its steric hindrance and molecular interactions within complex matrices. In practical terms, substituting with the glucoside analog leads to accelerated thermal and light-induced degradation during product storage, reducing shelf-life and active compound retention [1]. Furthermore, the specific transport mechanisms across the gastrointestinal mucosa heavily favor the galactoside form, meaning that substituting with C3G results in lower systemic bioavailability and diminished downstream biological performance[2].

References

- [1] Bunea, A., et al. 'Sweeteners' Influence on In Vitro α-Glucosidase Inhibitory Activity, Cytotoxicity, Stability and In Vivo Bioavailability of the Anthocyanins from Lingonberry Jams.' Molecules, 2023.

- [2] Wu, X., et al. 'Some Anthocyanins Could Be Efficiently Absorbed across the Gastrointestinal Mucosa.' Journal of Agricultural and Food Chemistry, 2014.

Superior Gastrointestinal Absorption Efficiency

In comparative absorption models, the specific sugar moiety attached to the cyanidin core drastically influences transmucosal uptake. Quantitative analysis demonstrates that Cyanidin 3-galactoside achieves an absorption rate of 36.8% across the gastrointestinal mucosa, significantly outperforming Cyanidin 3-glucoside, which only reaches 28.3%, as well as peonidin 3-glucoside (29.9%) [1]. This enhanced uptake profile is critical for oral formulations, as it directly translates to higher plasma concentrations of the intact glycoside prior to first-pass metabolism.

| Evidence Dimension | Gastrointestinal mucosal absorption rate |

| Target Compound Data | 36.8% absorption |

| Comparator Or Baseline | Cyanidin 3-glucoside (28.3% absorption) |

| Quantified Difference | 8.5 absolute percentage point increase (approx. 30% relative improvement) in absorption efficiency |

| Conditions | In vivo/ex vivo gastrointestinal mucosal absorption models |

Allows formulators to achieve higher systemic delivery and functional efficacy in oral nutraceuticals without increasing the raw material payload.

Enhanced Matrix Stability During Long-Term Storage

The stability of anthocyanins in formulated food and beverage matrices is a primary bottleneck for commercialization. Long-term storage studies of formulated preserves over 180 days reveal that Cyanidin 3-galactoside exhibits significantly higher resistance to degradation compared to its glucoside counterpart. Under identical refrigeration and matrix conditions, Cyanidin 3-glucoside was identified as the most highly unstable anthocyanin, suffering near-complete degradation under certain light and sweetener conditions, whereas Cyanidin 3-galactoside maintained substantially higher retention rates (e.g., degrading only 67.6% under conditions where the glucoside was nearly eliminated) [1].

| Evidence Dimension | Degradation resistance in formulated matrix over 180 days |

| Target Compound Data | Higher retention (slower degradation kinetics) in sweetened matrices |

| Comparator Or Baseline | Cyanidin 3-glucoside (highest instability, fastest degradation) |

| Quantified Difference | Significantly prolonged half-life and higher final concentration retention |

| Conditions | 180-day storage in carbohydrate-rich matrix under varying light and temperature conditions |

Ensures longer shelf-life and reliable active dosing in functional foods and beverages, reducing the need for artificial stabilizers.

Elevated Free Radical Scavenging Capacity

When evaluating the intrinsic antioxidant power of isolated chokeberry anthocyanins, the galactoside substitution provides a measurable advantage over other glycosides. Standardized DPPH and superoxide anion radical scavenging assays demonstrate a strict hierarchy in antioxidant capacity: Cyanidin 3-galactoside > total mixed anthocyanins > Cyanidin 3-arabinoside > Cyanidin 3-glucoside [1]. This indicates that the specific steric and electronic configuration provided by the galactose moiety optimizes the hydrogen-donating capability of the cyanidin core better than the glucose moiety.

| Evidence Dimension | In vitro antioxidant capacity (DPPH and superoxide scavenging) |

| Target Compound Data | Ranked #1 in scavenging strength among tested chokeberry anthocyanins |

| Comparator Or Baseline | Cyanidin 3-glucoside (Ranked #4, lowest among tested monomers) |

| Quantified Difference | Consistently higher radical scavenging efficiency than the glucoside analog |

| Conditions | Standardized DPPH and superoxide anion radical in vitro assays |

Provides a quantifiable performance upgrade for antioxidant-focused biochemical assays and premium dietary supplements.

Potent and Synergistic Intestinal Sucrase Inhibition

Beyond general antioxidant activity, Cyanidin 3-galactoside acts as a highly specific enzyme inhibitor in metabolic pathways. Kinetic analyses reveal that it inhibits intestinal sucrase with an IC50 of 0.50 ± 0.05 mM [1]. Crucially, when administered alongside the commercial drug acarbose, Cyanidin 3-galactoside produces a synergistic effect, increasing the overall percentage of maltase and sucrase inhibition by up to 20% beyond the summing effect of acarbose alone [1]. This mixed-type inhibition profile is highly specific to the structural fit of the galactoside in the enzyme's active site.

| Evidence Dimension | Intestinal sucrase inhibition (IC50) and synergistic boost |

| Target Compound Data | IC50 = 0.50 ± 0.05 mM; +20% synergistic inhibition boost |

| Comparator Or Baseline | Acarbose alone (baseline) |

| Quantified Difference | Up to 20% greater inhibition when combined compared to baseline drug alone |

| Conditions | In vitro intestinal alpha-glucosidase (sucrase/maltase) kinetic assays |

Makes the compound an essential structural lead and testing standard for researchers developing combination therapies for glycemic control.

High-Bioavailability Oral Nutraceutical Formulation

Due to its superior gastrointestinal absorption rate (36.8%) compared to standard glucosides, Cyanidin 3-galactoside is the preferred active pharmaceutical ingredient (API) or nutraceutical base for oral supplements targeting systemic oxidative stress. Formulators can leverage this compound to achieve higher plasma concentrations of intact anthocyanins without increasing the capsule payload[1].

Extended Shelf-Life Functional Beverages

In the development of functional drinks, jams, and fortified foods, matrix stability is paramount. Cyanidin 3-galactoside should be selected over Cyanidin 3-glucoside to minimize active ingredient degradation during high-temperature processing and long-term shelf storage, ensuring the product meets its label claims at the end of its 180-day shelf life [2].

Alpha-Glucosidase Inhibitor Drug Discovery

For medicinal chemists and pharmacologists researching metabolic syndrome and type 2 diabetes, Cyanidin 3-galactoside serves as a critical benchmark compound. Its proven mixed-type inhibition of intestinal sucrase (IC50 = 0.50 mM) and synergistic action with acarbose make it an ideal candidate for developing combination therapies or novel semi-synthetic anti-diabetic agents [3].

References

- [1] Wu, X., et al. 'Some Anthocyanins Could Be Efficiently Absorbed across the Gastrointestinal Mucosa.' Journal of Agricultural and Food Chemistry, 2014.

- [2] Bunea, A., et al. 'Sweeteners' Influence on In Vitro α-Glucosidase Inhibitory Activity, Cytotoxicity, Stability and In Vivo Bioavailability of the Anthocyanins from Lingonberry Jams.' Molecules, 2023.

- [3] Zhang, L., et al. 'α-Glucosidase inhibitory activity of cyanidin-3-galactoside and synergistic effect with acarbose.' Journal of Asian Natural Products Research, 2008.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types